molecular formula C5H6BrN3 B6276551 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole CAS No. 2763759-13-1

3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole

Katalognummer: B6276551
CAS-Nummer: 2763759-13-1
Molekulargewicht: 188.03 g/mol
InChI-Schlüssel: JUHCCWQNBZNESR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole is a heterocyclic compound that features a unique structure combining a pyrrole ring with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with bromoacetylenes, followed by cyclization to form the triazole ring. This process can be catalyzed by bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
  • 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine

Uniqueness

Compared to similar compounds, 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole stands out due to its unique combination of a pyrrole and triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for drug discovery and other scientific applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole involves the reaction of 3-amino-1,2,4-triazole with 1,3-dibromo-2-propanol followed by cyclization with sodium hydride.", "Starting Materials": [ "3-amino-1,2,4-triazole", "1,3-dibromo-2-propanol", "sodium hydride" ], "Reaction": [ "Step 1: 3-amino-1,2,4-triazole is reacted with 1,3-dibromo-2-propanol in the presence of a base such as potassium carbonate to form 3-bromo-1,2,4-triazol-5-yl-2-bromopropan-1-ol.", "Step 2: The intermediate product from step 1 is then treated with sodium hydride in a polar aprotic solvent such as dimethylformamide to undergo cyclization and form 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole." ] }

CAS-Nummer

2763759-13-1

Molekularformel

C5H6BrN3

Molekulargewicht

188.03 g/mol

IUPAC-Name

3-bromo-5,6-dihydro-4H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C5H6BrN3/c6-5-4-2-1-3-9(4)8-7-5/h1-3H2

InChI-Schlüssel

JUHCCWQNBZNESR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(N=NN2C1)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.